molecular formula C13H15ClN2O3S B5873358 1-{3-[(2-chloro-4-nitrophenyl)thio]propanoyl}pyrrolidine

1-{3-[(2-chloro-4-nitrophenyl)thio]propanoyl}pyrrolidine

Cat. No. B5873358
M. Wt: 314.79 g/mol
InChI Key: ADDZYSNFPGYTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-[(2-chloro-4-nitrophenyl)thio]propanoyl}pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and other fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 1-{3-[(2-chloro-4-nitrophenyl)thio]propanoyl}pyrrolidine involves the inhibition of specific enzymes and signaling pathways in cells. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that play a role in inflammation and pain. It has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression. By inhibiting these enzymes, 1-{3-[(2-chloro-4-nitrophenyl)thio]propanoyl}pyrrolidine can modulate various cellular processes and pathways.
Biochemical and Physiological Effects:
1-{3-[(2-chloro-4-nitrophenyl)thio]propanoyl}pyrrolidine has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to reduce inflammation and pain in animal models of inflammation. In addition, this compound has been shown to modulate gene expression and alter cellular signaling pathways.

Advantages and Limitations for Lab Experiments

1-{3-[(2-chloro-4-nitrophenyl)thio]propanoyl}pyrrolidine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activity at low concentrations. However, this compound also has some limitations. It is relatively unstable and can degrade over time, which can affect its biological activity. In addition, it can be difficult to work with due to its toxicity and potential hazards.

Future Directions

There are several future directions for research on 1-{3-[(2-chloro-4-nitrophenyl)thio]propanoyl}pyrrolidine. One direction is to further investigate its potential applications in medicine, particularly as an anticancer and anti-inflammatory agent. Another direction is to explore its potential applications in materials science, particularly in the development of new polymers and coatings. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on cellular processes and pathways.

Synthesis Methods

The synthesis of 1-{3-[(2-chloro-4-nitrophenyl)thio]propanoyl}pyrrolidine involves the reaction of 2-chloro-4-nitrophenyl thioether with (S)-3-aminopropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified by column chromatography to obtain the desired compound in high yield and purity.

Scientific Research Applications

1-{3-[(2-chloro-4-nitrophenyl)thio]propanoyl}pyrrolidine has been studied for its potential applications in medicine. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory and analgesic agent. In addition, this compound has been investigated for its potential application in the field of materials science, particularly in the development of new polymers and coatings.

properties

IUPAC Name

3-(2-chloro-4-nitrophenyl)sulfanyl-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O3S/c14-11-9-10(16(18)19)3-4-12(11)20-8-5-13(17)15-6-1-2-7-15/h3-4,9H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDZYSNFPGYTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCSC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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